molecular formula C14H9BrCl2O2 B1439936 2-[(3-Bromobenzyl)oxy]-5-chlorobenzoyl chloride CAS No. 1160260-64-9

2-[(3-Bromobenzyl)oxy]-5-chlorobenzoyl chloride

Cat. No. B1439936
M. Wt: 360 g/mol
InChI Key: CHRMJXIZAHMNLM-UHFFFAOYSA-N
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Description

The compound “2-[(3-Bromobenzyl)oxy]-5-chlorobenzoyl chloride” is a chemical with the molecular formula C14H9BrCl2O2 and a molecular weight of 360.03 . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of “2-[(3-Bromobenzyl)oxy]-5-chlorobenzoyl chloride” can be represented by the InChI code: 1S/C14H9BrCl2O2/c15-10-3-1-9(2-4-10)8-19-13-6-5-11(16)7-12(13)14(17)18/h1-7H,8H2 .

Scientific Research Applications

Synthesis and Reactivity

Fast Tin-Free Hydrodehalogenation and Reductive Radical Cyclization Reactions : The study by Vaillard, Postigo, and Rossi (2004) explores the photostimulated reactions of various aryl and alkyl chlorides and bromides, including compounds similar to 2-[(3-Bromobenzyl)oxy]-5-chlorobenzoyl chloride. This research could offer insights into its potential reactivity and applications in synthesizing complex organic compounds through radical cyclization processes. The findings highlight the efficiency of certain reductive processes in achieving high yields of cyclized products, which could be relevant for the synthesis or modification of molecules containing the 2-[(3-Bromobenzyl)oxy]-5-chlorobenzoyl chloride structure (Santiago E. Vaillard, A. Postigo, R. Rossi, 2004).

Iron and Copper Salts in Benzo[b]furans Synthesis : Bonnamour, Piedrafita, and Bolm (2010) discuss the catalytic role of iron and copper salts in the synthesis of benzo[b]furans from aryl 2-bromobenzyl ketones. This research could be indirectly related to the applications of 2-[(3-Bromobenzyl)oxy]-5-chlorobenzoyl chloride in the synthesis of heterocyclic compounds, providing a foundation for utilizing similar catalysts in reactions involving this compound to form complex organic structures with potential pharmaceutical relevance (Julien Bonnamour, M. Piedrafita, C. Bolm, 2010).

Molecular Structures and Conformational Studies

Conformational Structures of Halobenzoyl Chlorides : Johansen, Dahl, and Hagen (2013) conducted an extensive study on the gas phase molecular structures and conformational compositions of halobenzoyl chlorides, including compounds structurally related to 2-[(3-Bromobenzyl)oxy]-5-chlorobenzoyl chloride. Their work provides detailed insights into the effects of halogen atoms on molecular geometry, which can be crucial for understanding the reactivity and potential applications of such compounds in various scientific research fields. The study emphasizes the importance of molecular conformation in determining the physical and chemical properties of halogenated aromatic compounds (T. Johansen, P. Dahl, K. Hagen, 2013).

Advanced Oxidation Processes

Degradation of Benzophenone-3 in Chlorinated Seawater Pools : The research by Manasfi et al. (2015) on the degradation products of benzophenone-3 in chlorinated seawater swimming pools demonstrates the complex chemical interactions involving chlorine, bromine, and organic compounds in aquatic environments. Although this study does not directly discuss 2-[(3-Bromobenzyl)oxy]-5-chlorobenzoyl chloride, it highlights the potential of halogenated organic compounds to undergo transformation in the presence of disinfectants, which could be relevant for environmental research or the development of new materials resistant to degradation in specific conditions (Tarek Manasfi, V. Storck, S. Ravier, C. Demelas, B. Coulomb, J. Boudenne, 2015).

Safety And Hazards

Safety data sheets indicate that this compound may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity after a single exposure, with the respiratory system being a potential target .

properties

IUPAC Name

2-[(3-bromophenyl)methoxy]-5-chlorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrCl2O2/c15-10-3-1-2-9(6-10)8-19-13-5-4-11(16)7-12(13)14(17)18/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRMJXIZAHMNLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)COC2=C(C=C(C=C2)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Bromobenzyl)oxy]-5-chlorobenzoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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